![molecular formula C24H26N4O3S B2519468 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide CAS No. 902505-23-1](/img/no-structure.png)

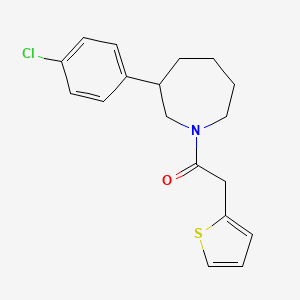

5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

Research has been conducted on the synthesis of novel compounds derived from structures similar to the given chemical, exploring their potential as anti-inflammatory and analgesic agents. One study detailed the synthesis of a series of compounds, including ones with structural features reminiscent of the queried compound, demonstrating significant COX-2 inhibition and analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Medicinal Chemistry Applications

Several papers have explored the synthesis of derivatives with potential biological activities. For instance, the creation of novel Chromone-Pyrimidine coupled derivatives has been reported, showcasing significant in vitro antifungal and antibacterial activity, indicating the chemical compound's relevance in developing antimicrobial agents (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, K. S. Karnik, A. P. Nikalje, 2018).

Antimicrobial and Anticonvulsant Activity

Research into the synthesis of pyrimidine derivatives, including structures similar to the specified compound, has shown promising antimicrobial and anticonvulsant activities. This highlights the compound's potential in the development of new therapeutic agents (H. Severina, Olga O. Skupa, N. Voloshchuk, M. Suleiman, V. Georgiyants, 2019).

Synthesis Techniques

Innovative synthesis techniques have been applied to create derivatives of the compound , providing new pathways for chemical synthesis and functionalization of pyrimidine derivatives. This includes the use of ionic liquids as a medium for synthesis, offering a more environmentally friendly and efficient approach to chemical synthesis (A. P. Nikalje, S. Tiwari, Julio A Seijas Vazquez, M. Vázquez-Tato, 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide' involves the condensation of 4-methylbenzylamine with 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanoic acid, followed by cyclization and subsequent acylation to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanoic acid" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzylamine with 5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form an amide intermediate.", "Step 2: Cyclization of the amide intermediate by treatment with trifluoroacetic acid (TFA) to form the pyrimidoindole ring system.", "Step 3: Acylation of the pyrimidoindole ring system with pentanoyl chloride in the presence of a base such as triethylamine (TEA) to form the final product." ] } | |

CAS番号 |

902505-23-1 |

分子式 |

C24H26N4O3S |

分子量 |

450.56 |

IUPAC名 |

5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methylphenyl)methyl]pentanamide |

InChI |

InChI=1S/C24H26N4O3S/c1-15-6-8-16(9-7-15)14-25-20(29)5-3-4-12-28-23(30)22-21(27-24(28)32)18-13-17(31-2)10-11-19(18)26-22/h6-11,13,26H,3-5,12,14H2,1-2H3,(H,25,29)(H,27,32) |

InChIキー |

QWDNPJGBIHWFGK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=C(C4=C(N3)C=CC(=C4)OC)NC2=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)

![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2519387.png)

![N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519395.png)

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2519396.png)

![5-chloro-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2519407.png)

![2-ethyl-5-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519408.png)